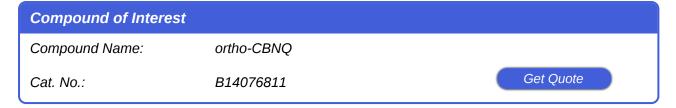


In-Depth Technical Guide to ortho-Cannabinolquinone (ortho-CBNQ)

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

ortho-Cannabinolquinone (**ortho-CBNQ**), a prominent oxidative metabolite of cannabinol (CBN), is a compound of increasing interest within the scientific and drug development communities. As a member of the cannabinoquinone class, its unique chemical structure and potential biological activities warrant a thorough understanding of its identification, synthesis, and characterization. This technical guide provides a comprehensive overview of **ortho-CBNQ**, including its chemical and physical properties, detailed experimental protocols for its synthesis, and a summary of its analytical data.

Chemical Identification and Properties

ortho-CBNQ is systematically named 6,6,9-trimethyl-3-pentyl-1H-dibenzo[b,d]pyran-1,2(6H)-dione. Its core structure is a dibenzo[b,d]pyranone, substituted with a pentyl group and three methyl groups. The presence of the ortho-quinone functionality is a key feature, distinguishing it from its para-quinone isomer, CBNQ.

Table 1: Chemical and Physical Properties of ortho-CBNQ



Property	Value	Source
CAS Number	2565592-49-4	[1][2]
Molecular Formula	C21H24O3	[1][2]
Molecular Weight	324.4 g/mol	[1]
Synonyms	o-Cannabinolquinone, o- CBNQ	
Appearance	Crystalline solid	-
Purity	≥95% (as a reference standard)	_
Solubility	DMF: 16 mg/mL, DMSO: 12 mg/mL, Ethanol: 3 mg/mL, PBS (pH 7.2): 0.3 mg/mL	-
Storage	-80°C for long-term stability	-

Synthesis of ortho-CBNQ

The synthesis of **ortho-CBNQ** is primarily achieved through the regiodivergent oxidation of cannabinol (CBN). The choice of oxidizing agent is critical to selectively favor the formation of the ortho-quinone over the para-quinone isomer. Research by Mattoteia, D., et al. (2020) has highlighted the use of hypervalent iodine reagents for this transformation.

Experimental Protocol: Oxidation of Cannabinol using a λ⁵-Periodinane Reagent

This protocol is based on the general methodology for the oxidation of cannabinoids to their corresponding quinones as described in the literature.

Materials:

- Cannabinol (CBN)
- 2-lodoxybenzoic acid (IBX) or a stabilized formulation (SIBX)



- Anhydrous solvent (e.g., ethyl acetate, dichloromethane)
- Inert atmosphere (e.g., nitrogen or argon)
- Silica gel for chromatography
- Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

- Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve cannabinol (1 equivalent) in the chosen anhydrous solvent.
- Addition of Oxidant: To the stirred solution, add the λ⁵-periodinane reagent (e.g., SIBX, 1.5-2.0 equivalents) portion-wise at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
- Reaction Time: Allow the reaction to stir at room temperature for several hours until the starting material is consumed.
- Workup: Upon completion, the reaction mixture is filtered to remove the iodine-containing byproducts. The filtrate is then concentrated under reduced pressure.
- Purification: The crude product is purified by column chromatography on silica gel using a suitable solvent gradient (e.g., a mixture of hexane and ethyl acetate) to isolate the ortho-CBNQ.
- Characterization: The purified ortho-CBNQ should be characterized by standard analytical techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and infrared spectroscopy to confirm its identity and purity.

Analytical Characterization Data

The definitive identification of **ortho-CBNQ** relies on a combination of spectroscopic techniques. The following table summarizes the expected analytical data for the compound.

Table 2: Analytical Data for ortho-CBNQ



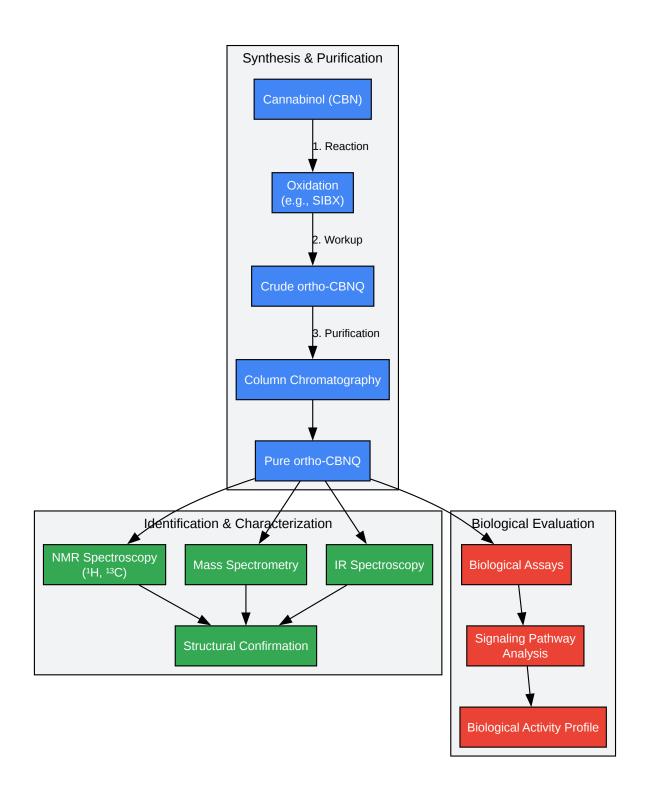
Technique	Data	
¹ H NMR	Data not currently available in the public domain.	
¹³ C NMR	Data not currently available in the public domain.	
Mass Spectrometry	Molecular Ion (M ⁺): m/z 324.1725 (calculated for C ₂₁ H ₂₄ O ₃). Fragmentation patterns would be consistent with the dibenzo[b,d]pyranone structure.	
Infrared (IR) Spectroscopy	Characteristic peaks for C=O stretching (quinone), C-O stretching, and aromatic C-H and C=C stretching.	

Note: Specific, experimentally derived spectral data for **ortho-CBNQ** is not widely available in public databases. The information provided is based on the known structure and data from similar compounds.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate a conceptual workflow for the synthesis and identification of **ortho-CBNQ** and a general representation of a signaling pathway that could be investigated for this class of molecules.

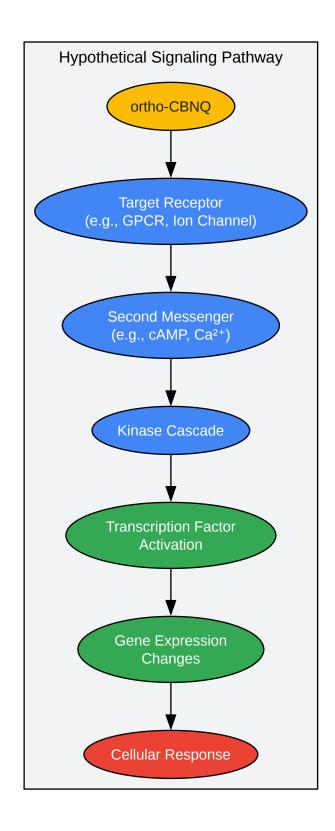




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Caption: Workflow for the synthesis, purification, and identification of ortho-CBNQ.





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Caption: A generalized signaling pathway potentially modulated by ortho-CBNQ.



Conclusion

ortho-CBNQ is a significant derivative of cannabinol with distinct chemical properties. This guide provides a foundational understanding for researchers, outlining its key identifiers, a plausible synthetic route, and the necessary analytical framework for its characterization. Further research to fully elucidate its spectroscopic properties and explore its biological activities is crucial for advancing its potential applications in drug discovery and development. Professionals in the field are encouraged to utilize this information as a starting point for their investigations into this intriguing cannabinoid metabolite.

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References

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